10-Hydroxyhexadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 10th carbon position.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hydroxy fatty acids from natural sources, such as plant cuticles or animal fats. For example, the hydroxy fatty acid fraction can be obtained by ethanolic alkaline hydrolysis of cuticle from industrial tomato . This method yields a mixture of hydroxy fatty acids, which can be further purified to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 10-Ketohexadecanoic acid or 10-Carboxyhexadecanoic acid.
Reduction: 10-Hydroxyhexadecanol.
Substitution: 10-Halohexadecanoic acid.
Scientific Research Applications
10-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It is studied for its role in biological membranes and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 10-Hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been reported to prevent the lipopolysaccharide-induced NO production in murine macrophages .
Comparison with Similar Compounds
10-Hydroxyhexadecanoic acid can be compared with other hydroxy fatty acids, such as:
12-Hydroxydodecanoic acid: Similar in structure but with the hydroxyl group on the 12th carbon.
16-Hydroxyhexadecanoic acid: Similar in structure but with the hydroxyl group on the 16th carbon.
10-Hydroxydecanoic acid: A shorter chain hydroxy fatty acid with the hydroxyl group on the 10th carbon.
The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
10-hydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVAWAOYDYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574511 | |
Record name | 10-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23048-75-1 | |
Record name | 10-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23048-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxypalmitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYPALMITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10-Hydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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